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2-Ethynyl adenosine - 99044-57-2

2-Ethynyl adenosine

Catalog Number: EVT-257505
CAS Number: 99044-57-2
Molecular Formula: C12H13N5O4
Molecular Weight: 291.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Ethynyl Adenosine is an adenosine derivative, used to capture newly polyadenylated transcripts. 2-Ethynyl Adenosine is also used as a non-radioactive chemical reporter for protein AMPylation.
Classification and Sources

2-Ethynyl adenosine is classified as a nucleoside analog, specifically an alkyne-containing nucleoside. It is synthesized from adenosine through various chemical modifications and is utilized extensively in molecular biology for its ability to incorporate into RNA during transcription and processing .

Synthesis Analysis

The synthesis of 2-ethynyl adenosine typically involves several key steps:

  1. Starting Material: The synthesis often begins with adenosine or its derivatives.
  2. Modification: The introduction of the ethynyl group is achieved through a substitution reaction at the C2 position of the ribose sugar. This can be accomplished using various reagents, including alkynes and transition metal catalysts (e.g., palladium) in cross-coupling reactions .
  3. Phosphorylation: To generate 2-ethynyl adenosine triphosphate (a more biologically relevant form), the monophosphate form is phosphorylated using nucleotide diphosphate kinase, which catalyzes the transfer of phosphate groups to produce di- and triphosphate forms .

Technical Parameters

  • Reaction Conditions: Typical conditions for the synthesis include controlled temperatures (often at 37°C) and specific buffer systems to maintain pH and ionic strength conducive for enzymatic reactions .
  • Purity Assessment: The purity of synthesized 2-ethynyl adenosine is usually assessed using high-performance liquid chromatography (HPLC), with a standard purity threshold of ≥95% .
Molecular Structure Analysis

The molecular structure of 2-ethynyl adenosine features:

  • Ribose Sugar: The ribose moiety retains its five-membered ring structure, with hydroxyl groups at the 2', 3', and 5' positions.
  • Base Structure: The adenine base remains unchanged, providing the nucleobase component.
  • Ethynyl Group: The ethynyl group (CCH-C\equiv CH) is attached to the C2 position of the ribose sugar, which alters its biochemical interactions compared to natural adenosine.

Structural Data

  • Bond Angles and Lengths: The introduction of the ethynyl group impacts local sterics and electronic properties, which can be analyzed through techniques such as NMR spectroscopy and X-ray crystallography .
  • Conformational Flexibility: The presence of the ethynyl group may influence the conformational dynamics of RNA structures that incorporate this modified nucleoside.
Chemical Reactions Analysis

2-Ethynyl adenosine participates in several significant chemical reactions:

  1. Polyadenylation Reactions: It serves as a substrate for poly(A) polymerases, allowing it to be incorporated into RNA poly(A) tails during transcriptional processes .
  2. Click Chemistry: Due to its alkyne functionality, it can undergo copper(I)-catalyzed azide-alkyne cycloaddition (a type of click reaction), facilitating bioconjugation with various biomolecules for labeling or purification purposes .

Technical Details

  • Reaction Conditions: Polyadenylation reactions are typically conducted in buffered solutions at physiological pH and temperature (37°C), while click chemistry often requires specific concentrations of copper salts and azides under controlled conditions .
Mechanism of Action

The mechanism by which 2-ethynyl adenosine functions primarily revolves around its incorporation into RNA:

  1. Transcriptional Incorporation: During transcription, RNA polymerases can mistakenly incorporate 2-ethynyl adenosine in place of natural adenosine, leading to modified RNA transcripts.
  2. Polyadenylation: This compound acts as a substrate for poly(A) polymerases, where it gets added to the growing poly(A) tail instead of natural adenosine triphosphate. This incorporation allows researchers to trace RNA dynamics in cellular processes .

Relevant Data

Studies have shown that poly(A) polymerases exhibit high tolerance for modifications at the C2 position, allowing for successful incorporation without significant inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethynyl adenosine include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in phosphate-buffered saline up to concentrations of 4.0 mM.
  • Stability: Stable when stored at -20°C, with a shelf life of approximately 12 months from delivery .

Analytical Data

  • Molecular Weight: 291.26 g/mol.
  • Purity Levels: Assessed via HPLC with a minimum standard purity requirement.
Applications

The applications of 2-ethynyl adenosine span various fields:

  1. RNA Research: Primarily used for monitoring mRNA poly(A) tail synthesis, providing insights into gene expression regulation and mRNA stability.
  2. Bioconjugation Techniques: Utilized in click chemistry for labeling RNA or proteins with biotin or fluorescent tags, enhancing visualization and purification methods in biochemical assays .
  3. Therapeutic Investigations: Potentially useful in studying pathways involving adenine nucleotides in cellular signaling or disease states.
Synthetic Methodologies for 2-Ethynyl Adenosine Derivatives

Chemoenzymatic Strategies for Alkyne Functionalization at the C2 Position

Chemoenzymatic approaches leverage biological catalysts to achieve precise modifications of nucleosides that are challenging with traditional organic synthesis. For 2-ethynyl adenosine, enzymatic strategies focus primarily on two key areas: in situ enzymatic incorporation and post-synthetic modification.

Enzymatic Incorporation: RNA polymerases (e.g., T7, Pol II) can directly integrate 2-ethynyl adenosine triphosphate (2-EA-TP) into nascent RNA strands during transcription. This method exploits the substrate promiscuity of polymerases, which tolerate the sterically compact ethynyl group at the C2 position. Efficiency varies significantly with polymerase type and reaction conditions, with reported incorporation rates reaching 65–85% in optimized systems using T7 RNA polymerase [4]. Alternatively, poly(A) polymerase enables post-transcriptional labeling by selectively adding 2-ethynyl adenosine residues to the 3′-ends of mRNA poly(A) tails. This strategy is particularly valuable for studying mRNA dynamics, as it avoids interference with transcriptional processes [4].

Enzymatic Modification: Transglycosylases facilitate nucleobase exchange, enabling the replacement of adenine in existing RNA with synthetic 2-ethynyl adenine. For example, the E. coli purine nucleoside phosphorylase (PNP) reversibly cleaves the glycosidic bond of adenosine, allowing the subsequent attachment of 2-ethynyl adenine to the ribose moiety. Yields are highly dependent on reaction equilibria but can exceed 70% with excess 2-ethynyl adenine driving the reaction forward [5].

Table 1: Enzymatic Approaches for 2-Ethynyl Adenosine Functionalization

EnzymeFunctionSubstrateEfficiencyApplication
T7 RNA PolymeraseTranscriptional incorporation2-Ethynyl-ATP65–85%RNA probe synthesis
Poly(A) Polymerase3′-End tail labeling2-Ethynyl-ATP>90%mRNA dynamics tracking
Purine PhosphorylaseNucleobase exchange2-Ethynyl adenine70–78%Site-selective modification

Solid-Phase Synthesis of Triphosphate Derivatives (e.g., 2-Ethynyl-ATP)

Solid-phase synthesis provides precise control over the assembly of nucleotide triphosphates (NTPs), circumventing solubility and purification challenges associated with solution-phase methods. The synthesis of 2-ethynyl-ATP follows a three-step strategy anchored to functionalized resins:

  • Ribose Protection and Activation: The 2′,3′-hydroxyl groups of adenosine are protected with acid-labile orthoester groups (e.g., 1,2-bis(acetoxy)ethoxymethyl ether), while the 5′-hydroxyl is activated as a phosphoramidite. The ethynyl group at C2 is introduced via Sonogashira cross-coupling before protection, using palladium-catalyzed coupling of 2-iodoadenosine with trimethylsilyl acetylene, followed by deprotection [1] [3].

  • Solid-Phase Assembly: The 5′-phosphoramidite is coupled to a polystyrene resin functionalized with a succinyl linker. Stepwise elongation of the triphosphate chain employs phosphoramidite reagents (e.g., methylenediphosphonate) activated by tetrazole. Coupling efficiencies exceed 98% per step, monitored by trityl cation release assays. Pyrophosphorylation is achieved using tert-butylmagnesium chloride to facilitate nucleophilic displacement [1].

  • Global Deprotection and Cleavage: The resin-bound product is treated with ammonium hydroxide to remove protecting groups (orthoesters, cyanoethyl groups on phosphates) and cleave the nucleotide. Purification via anion-exchange chromatography yields 2-ethynyl-ATP with >95% purity (HPLC). Typical isolated yields range from 40–60% for multi-gram syntheses [4].

Table 2: Key Phosphoramidite Reagents for 2-Ethynyl-ATP Synthesis

ReagentRoleCoupling EfficiencyCompatibility
2′-O-Orthoester-5′-phosphoramiditeRibose protection & activation>98%Acid-labile protections
Methylenediphosphonate amiditeTriphosphate chain elongation95–97%Anhydrous conditions
Succinyl-linked polystyreneSolid supportN/AStandard oligonucleotide synthesis

Optimization of Click Chemistry-Compatible Modifications

The terminal alkyne of 2-ethynyl adenosine enables bioorthogonal conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimization focuses on enhancing reaction kinetics, reducing copper-induced RNA damage, and enabling cellular applications:

Copper Stabilization: Copper(I) catalysts are stabilized using ligands like tris(benzyltriazolyl)methylamine (TBTA) or bathophenanthroline disulfonate. These ligands prevent Cu(I) oxidation and minimize RNA strand scission. TBTA increases cycloaddition rates by 100-fold compared to unliganded Cu(I) and allows reactions at sub-micromolar copper concentrations (10–50 µM) [2] [6].

Strain-Promoted Variants: For live-cell applications, strain-promoted (SPAAC) or difluorinated cyclooctyne (DIFO)-mediated click reactions eliminate copper toxicity. DIFO-azide reactions with 2-ethynyl adenosine-modified RNA proceed at physiologically relevant rates (k₂ ~ 0.3 M⁻¹s⁻¹) without catalysts [4].

Reaction Parameter Optimization:

  • pH: Reactions are optimal at pH 7.5–8.5 (ammonium acetate or phosphate buffers).
  • Temperature: 25–37°C balances speed and RNA integrity.
  • Additives: Reducing agents (e.g., sodium ascorbate, 1–5 mM) and copper scavengers (e.g., bathocuproine post-reaction) protect RNA [2] [4].

Table 3: Optimized Parameters for 2-Ethynyl Adenosine Click Chemistry

ParameterStandard CuAACSPAAC/DIFONotes
CatalystCu(I)/TBTA (10–50 µM)NoneTBTA prevents RNA oxidation
Ligand/Strain AgentTBTA (100 µM)DIFO (1 mM)DIFO: cell-permeable
Reducing AgentSodium ascorbate (1 mM)NoneMinimizes Cu(II) formation
Time (Completion)5–15 min30–60 minSPAAC slower but biocompatible
Yield (Biotin-azide)>95%80–90%HPLC-quantified

These optimized protocols enable applications like fluorescent labeling (e.g., Cy3/Cy5-azides) and affinity pulldowns (biotin-azide), with tagging efficiencies >90% for CuAAC and >80% for SPAAC [4] [6].

Properties

CAS Number

99044-57-2

Product Name

2-Ethynyl adenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-ethynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

InChI

InChI=1S/C12H13N5O4/c1-2-6-15-10(13)7-11(16-6)17(4-14-7)12-9(20)8(19)5(3-18)21-12/h1,4-5,8-9,12,18-20H,3H2,(H2,13,15,16)/t5-,8-,9-,12-/m1/s1

InChI Key

ILZDIASZHUIPSA-JJNLEZRASA-N

SMILES

C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Solubility

Soluble in DMSO

Synonyms

2-Ethynyl Adenosine; 2 Ethynyl Adenosine; 2-Ethynyl-Adenosine; 2-Ethynyl-Ade

Canonical SMILES

C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

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